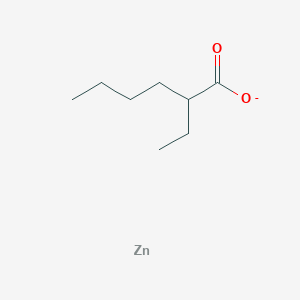
2-Ethylhexanoate ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexanoate zinc, also known as zinc 2-ethylhexanoate, is an organic compound with the chemical formula C16H30O4Zn. It is a white solid that is soluble in organic solvents such as alcohols, ethers, and ketones. This compound is primarily used as a catalyst and stabilizer in various industrial applications .
Preparation Methods
2-Ethylhexanoate zinc can be synthesized through the reaction of 2-ethylhexanoic acid with zinc oxide. The process involves adding 2-ethylhexanoic acid and an appropriate solvent to a reaction vessel, followed by the addition of zinc oxide suspension. The mixture is then heated and stirred to facilitate the reaction. After completion, the product is filtered and washed to obtain pure this compound[2][2].
Chemical Reactions Analysis
2-Ethylhexanoate zinc undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and 2-ethylhexanoic acid.
Scientific Research Applications
2-Ethylhexanoate zinc has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of esters, polymerization reactions, and catalytic alcoholysis reactions.
Biology: It is used in the formulation of various biological assays and experiments.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-Ethylhexanoate zinc involves its role as a catalyst and stabilizer. It interacts with molecular targets such as enzymes and substrates, facilitating chemical reactions by lowering the activation energy. In industrial applications, it stabilizes materials by preventing oxidative degradation and enhancing the durability of products .
Comparison with Similar Compounds
2-Ethylhexanoate zinc is compared with other similar compounds such as:
Zinc acetate: Used as a catalyst and stabilizer but has different solubility properties.
Zinc stearate: Commonly used in the plastics industry but has different thermal stability.
Properties
Molecular Formula |
C8H15O2Zn- |
|---|---|
Molecular Weight |
208.6 g/mol |
IUPAC Name |
2-ethylhexanoate;zinc |
InChI |
InChI=1S/C8H16O2.Zn/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/p-1 |
InChI Key |
ZRXHQNQYIKVKNQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B11727669.png)
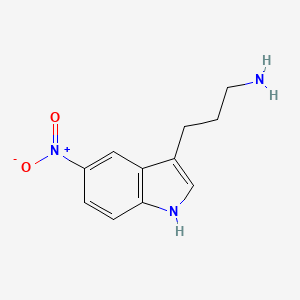
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11727685.png)
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11727688.png)
![N-[(3,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11727701.png)
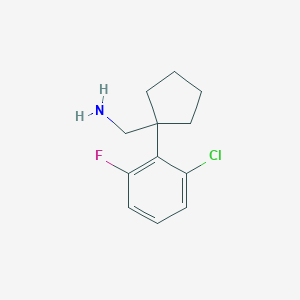
![N-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B11727708.png)

![2-(Aminomethyl)oxazolo[4,5-c]pyridine](/img/structure/B11727714.png)
![Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate](/img/structure/B11727722.png)
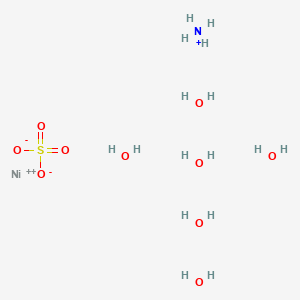
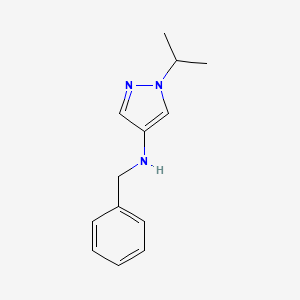
![(2E)-2-[(carbamothioylamino)imino]acetic acid](/img/structure/B11727734.png)
![Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate](/img/structure/B11727736.png)
